Telocinobufagin
Overview
Description
Telocinobufagin is a cardiotonic steroid, specifically a bufadienolide, which is found in the skin secretions of toads. It is known for its ability to inhibit the sodium-potassium pump (Na+/K±ATPase), which plays a crucial role in cellular ion balance. This compound has garnered attention due to its potential therapeutic applications, particularly in the treatment of cardiac and renal dysfunction .
Mechanism of Action
Target of Action
Telocinobufagin (TBG) is an active component isolated from the traditional Chinese medicine ChanSu . The primary targets of this compound are Na+/K±ATPase and STAT3 signaling . Na+/K±ATPase is an enzyme that actively transports ions across cell membranes, and its inhibition is a key pharmacological property of this compound . STAT3 signaling is a crucial pathway in many cellular processes, including cell growth and apoptosis .
Mode of Action
This compound interacts with its targets primarily through inhibition . It inhibits the activity of Na+/K±ATPase, which leads to a cascade of signal transduction via protein-protein interactions . Additionally, this compound has been found to significantly inhibit STAT3 phosphorylation at tyrosine 705 (Y705) and its downstream targets .
Biochemical Pathways
This compound affects several biochemical pathways. It induces rapid ERK1/2 phosphorylation . It also impairs the Wnt/β-catenin pathway by acting upstream to β-catenin stabilization . Furthermore, it has been found to promote renal fibrosis via Na+/K±ATPase profibrotic signaling pathways .
Pharmacokinetics
The pharmacokinetic characteristics of this compound are of wide variation . It has been predicted as one of the potential active substances of the Cinobufacini capsule . The exposure of this compound increases with the increase of the dose .
Result of Action
This compound has been found to suppress proliferation and metastasis and induce apoptosis in human non-small-cell lung cancer (NSCLC) cells . It increases the Bax:Bcl-2 expression ratio, sub-G0 cell cycle phase, and pyknotic nuclei, indicating apoptosis .
Action Environment
The action of this compound can be influenced by the environment in which it is administered. For example, the formulation in which this compound is delivered can affect its pharmacokinetics and, consequently, its efficacy
Biochemical Analysis
Biochemical Properties
Telocinobufagin interacts with various enzymes and proteins, primarily through its inhibition of the Na+/K±ATPase (NKA) activity . This inhibition activates signal transduction via protein-protein interactions . The diversity of endogenous bufadienolides, including this compound, and their mechanisms of action may indicate the presence of functional selectivity and unique cellular outcomes .
Cellular Effects
This compound has been found to induce changes in proliferation or viability of pig kidney (LLC-PK1) cells . It increases the Bax:Bcl-2 expression ratio, sub-G0 cell cycle phase, and pyknotic nuclei, indicating apoptosis . This compound also impairs the Wnt/β-catenin pathway by acting upstream to β-catenin stabilization .
Molecular Mechanism
This compound exerts its effects at the molecular level primarily through the inhibition of NKA activity . It induces rapid ERK1/2 phosphorylation . Src and MEK1/2 inhibitors blunted the effect of other bufadienolides but not this compound . This compound also phosphorylates GSK-3β at inhibitory Ser9 .
Temporal Effects in Laboratory Settings
It has been observed that this compound, like the GSK-3β inhibitor BIO, stimulates GSK-3β phosphorylation at the deactivating site Ser9 .
Dosage Effects in Animal Models
In animal models, continuous infusion of this compound results in increased proteinuria and cystatin C in mice expressing wild-type NKA α-1 . These effects are significantly attenuated in mice with a genetic reduction of NKA α-1 .
Metabolic Pathways
This compound is involved in the Na+/K±ATPase pathway . It inhibits NKA activity, which in turn activates signal transduction via protein-protein interactions .
Subcellular Localization
The subcellular localization of this compound is not yet fully known. It has been found to impair the Wnt/β-catenin pathway, suggesting that it may interact with components of this pathway located in specific cellular compartments .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of telocinobufagin involves multiple steps, starting from simpler steroid precursors. The process typically includes hydroxylation, oxidation, and lactonization reactions. Specific details on the synthetic routes and reaction conditions are often proprietary and vary depending on the research or industrial setup .
Industrial Production Methods
Industrial production of this compound is generally achieved through extraction from natural sources, such as the skin of toads. The extraction process involves solvent extraction, followed by purification steps like chromatography to isolate the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
Telocinobufagin undergoes various chemical reactions, including:
Oxidation: This reaction can modify the hydroxyl groups present in the molecule.
Reduction: This reaction can alter the carbonyl groups in the structure.
Substitution: This reaction can replace specific functional groups with others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions typically involve controlled temperatures and pH levels to ensure the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation can lead to the formation of ketones or carboxylic acids, while reduction can yield alcohols .
Scientific Research Applications
Telocinobufagin has a wide range of scientific research applications:
Comparison with Similar Compounds
Similar Compounds
Telocinobufagin is part of the bufadienolide family, which includes other compounds like:
- Marinobufagin
- Bufalin
- Cinobufagin
- Arenobufagin
Uniqueness
What sets this compound apart from these similar compounds is its specific binding affinity and inhibitory effect on the Na+/K±ATPase enzyme. While other bufadienolides also inhibit this enzyme, this compound has been shown to have unique cellular effects, such as inducing apoptosis in certain cell types .
Properties
IUPAC Name |
5-[(3S,5S,8R,9S,10R,13R,14S,17R)-3,5,14-trihydroxy-10,13-dimethyl-2,3,4,6,7,8,9,11,12,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]pyran-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H34O5/c1-21-9-5-16(25)13-23(21,27)11-7-19-18(21)6-10-22(2)17(8-12-24(19,22)28)15-3-4-20(26)29-14-15/h3-4,14,16-19,25,27-28H,5-13H2,1-2H3/t16-,17+,18-,19+,21+,22+,23-,24-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PBSOJKPTQWWJJD-ZBDZJSKLSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC(CC1(CCC3C2CCC4(C3(CCC4C5=COC(=O)C=C5)O)C)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CC[C@@H](C[C@]1(CC[C@@H]3[C@@H]2CC[C@]4([C@@]3(CC[C@@H]4C5=COC(=O)C=C5)O)C)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H34O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701316861 | |
Record name | Telocinobufagin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701316861 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
402.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
472-26-4 | |
Record name | Telocinobufagin | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=472-26-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Telocinobufagin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000472264 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Telocinobufagin | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=119989 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Telocinobufagin | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=90782 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Telocinobufagin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701316861 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.